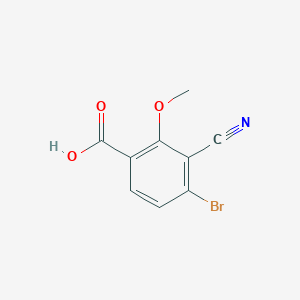
1-Ethynyl-4-methoxy-2,5-dimethylbenzene
Overview
Description
1-Ethynyl-4-methoxy-2,5-dimethylbenzene is an aromatic acetylene derivative . It has a linear formula of CH3OC6H3(CH3)C≡CH .
Synthesis Analysis
The synthesis of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene involves its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Molecular Structure Analysis
The molecular weight of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene is 146.19 . The structure of this compound can be represented as a benzene ring substituted with a methoxy group, two methyl groups, and an ethynyl group .Chemical Reactions Analysis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene is a solid with a melting point of 30-34 °C (lit.) .Scientific Research Applications
Polymer Synthesis
Ethynyl-substituted aromatic compounds are known for their role in the synthesis of conjugated polymers. For example, polymers synthesized from 1-methoxy-4-ethoxybenzene derivatives exhibit a range of electrical conductivities and are characterized by their solubility in common organic solvents, indicating potential applications in organic electronics and optoelectronic devices (Moustafid et al., 1991). Similarly, the synthesis of conjugated rigid rod bis(carboxylato) ligands from 4-ethynylmethylbenzoate derivatives highlights the utility of ethynyl-substituted compounds in creating materials with specific optical properties and phase behavior (Fasina et al., 2005).
Organic Electronics
The interactions between alkynes and functional groups in ethynyl-substituted compounds can significantly influence their electronic properties. Studies on 1-ethynyl-8-methoxynaphthalenes have shown that even small changes in the substituents can affect electron-attracting powers, suggesting applications in designing materials with tailored electronic properties (Bell et al., 2002).
Material Science
Ethynyl-substituted aromatic compounds are also explored for their applications in material science, particularly in the development of new polymers with unique properties. For instance, the homo- and copolymerization of aromatic diynes like 9,9-Bis(2′-ethylhexyl)-2,7-diethynylfluorene or 1-(2′-ethylhexyloxy)-2,5-diethynyl-4-methoxybenzene results in poly(aryleneethynylenevinylene) π-conjugated polymers, which are significant for their high regio- and stereoselectivity and potential in optoelectronic applications (Pasquini et al., 2009).
properties
IUPAC Name |
1-ethynyl-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-5-10-6-9(3)11(12-4)7-8(10)2/h1,6-7H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJLVIRXNBPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-methoxy-2,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)